2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenoxy group, a thiophene ring, and an oxadiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the thiophene derivative:
Construction of the oxadiazole ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Final coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the thiophene-oxadiazole derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and thiophene moieties, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-fluoro-4-(4-methylthiophen-2-yl)benzaldehyde: This compound shares a similar thiophene and fluorophenoxy structure but lacks the oxadiazole moiety.
2-Fluoro-3-methyl-4-(4-methylthiophen-2-yl)pyridine: This compound also contains a thiophene ring and a fluorophenoxy group but features a pyridine ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-6-12(23-8-9)14-18-19-15(22-14)17-13(20)7-21-11-5-3-2-4-10(11)16/h2-6,8H,7H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGLXLRRDLQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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